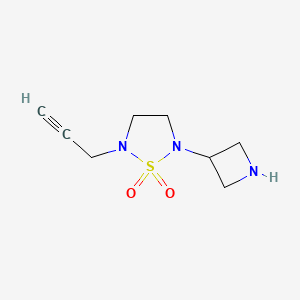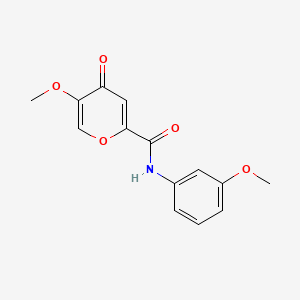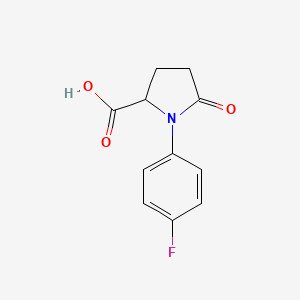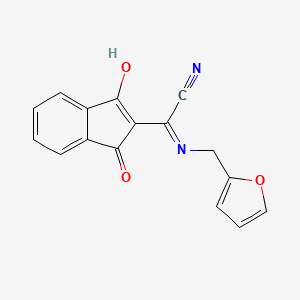
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile is a complex organic compound that features both indene and furan moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of an indene derivative with a furan derivative under specific conditions to form the desired product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological systems.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers, coatings, or other materials.
作用机制
The mechanism of action of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other indene or furan derivatives with comparable structures. Examples could be:
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((thiophen-2-ylmethyl)amino)acetonitrile
- 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((pyrrole-2-ylmethyl)amino)acetonitrile
Uniqueness
The uniqueness of 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)-2-((furan-2-ylmethyl)amino)acetonitrile lies in its specific combination of indene and furan moieties, which might confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C16H10N2O3 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C16H10N2O3/c17-8-13(18-9-10-4-3-7-21-10)14-15(19)11-5-1-2-6-12(11)16(14)20/h1-7,19H,9H2 |
InChI 键 |
WZNHCCCWVGKSEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC3=CC=CO3)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


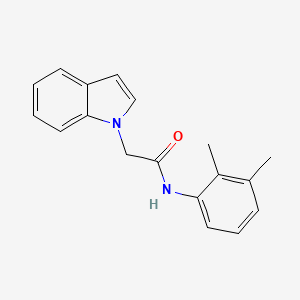
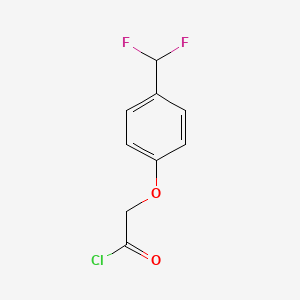
![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
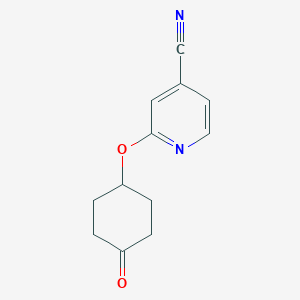
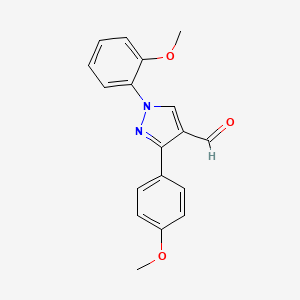
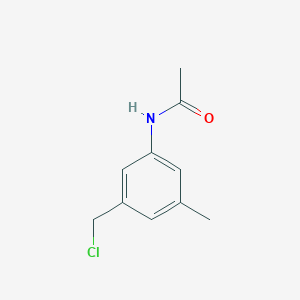
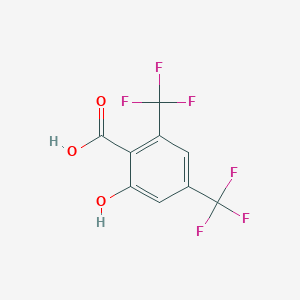


![6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde](/img/structure/B14867882.png)
![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
